Cas no 110763-94-5 (6-isocyanatoisoquinoline)
6-isocyanatoisoquinoline Chemical and Physical Properties
Names and Identifiers
-
- Isoquinoline,6-isocyanato-
- Isoquinoline, 6-isocyanato- (9CI)
- 6-isocyanatoisoquinoline
- Isoquinoline,6-isocyanato-(9ci)
- EN300-301374
- 110763-94-5
- SCHEMBL23646746
-
- MDL: MFCD28163758
- Inchi: 1S/C10H6N2O/c13-7-12-10-2-1-9-6-11-4-3-8(9)5-10/h1-6H
- InChI Key: LRHXJXZVCUMPPL-UHFFFAOYSA-N
- SMILES: O=C=NC1C=CC2C=NC=CC=2C=1
Computed Properties
- Exact Mass: 170.04808
- Monoisotopic Mass: 170.048012819g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 42.3Ų
Experimental Properties
- PSA: 42.32
6-isocyanatoisoquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM411581-100mg |
Isoquinoline, 6-isocyanato- (9CI) |
110763-94-5 | 95%+ | 100mg |
$*** | 2023-04-03 | |
| Chemenu | CM411581-250mg |
Isoquinoline, 6-isocyanato- (9CI) |
110763-94-5 | 95%+ | 250mg |
$*** | 2023-04-03 | |
| Chemenu | CM411581-500mg |
Isoquinoline, 6-isocyanato- (9CI) |
110763-94-5 | 95%+ | 500mg |
$*** | 2023-04-03 | |
| Chemenu | CM411581-1g |
Isoquinoline, 6-isocyanato- (9CI) |
110763-94-5 | 95%+ | 1g |
$*** | 2023-04-03 | |
| Enamine | EN300-301374-1g |
6-isocyanatoisoquinoline |
110763-94-5 | 1g |
$1829.0 | 2023-09-06 | ||
| Enamine | EN300-301374-5g |
6-isocyanatoisoquinoline |
110763-94-5 | 5g |
$5304.0 | 2023-09-06 | ||
| Enamine | EN300-301374-10g |
6-isocyanatoisoquinoline |
110763-94-5 | 10g |
$7866.0 | 2023-09-06 | ||
| Enamine | EN300-301374-0.05g |
6-isocyanatoisoquinoline |
110763-94-5 | 0.05g |
$484.0 | 2023-09-06 | ||
| Enamine | EN300-301374-0.1g |
6-isocyanatoisoquinoline |
110763-94-5 | 0.1g |
$633.0 | 2023-09-06 | ||
| Enamine | EN300-301374-0.25g |
6-isocyanatoisoquinoline |
110763-94-5 | 0.25g |
$905.0 | 2023-09-06 |
6-isocyanatoisoquinoline Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 6-isocyanatoisoquinoline
Professional Introduction to 6-isocyanatoisoquinoline (CAS No. 110763-94-5)
6-isocyanatoisoquinoline, identified by the Chemical Abstracts Service Number (CAS No.) 110763-94-5, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic molecule features an isocyanate functional group attached to a isoquinoline backbone, making it a versatile intermediate in the synthesis of various bioactive molecules. The unique structural and electronic properties of 6-isocyanatoisoquinoline have positioned it as a valuable building block for developing novel therapeutic agents, particularly in the realm of targeted drug delivery systems and modulators of biological pathways.
The isocyanate moiety in 6-isocyanatoisoquinoline (CAS No. 110763-94-5) is highly reactive, enabling its participation in a wide range of chemical transformations, including condensation reactions with amines, alcohols, and other nucleophiles. This reactivity has been exploited in the synthesis of polymers, coatings, and functional materials. In recent years, researchers have increasingly explored its potential in medicinal chemistry, leveraging its ability to form stable urethane linkages with biomolecules. Such linkages are pivotal in creating prodrugs and conjugates that enhance drug solubility, bioavailability, and target specificity.
One of the most compelling applications of 6-isocyanatoisoquinoline (CAS No. 110763-94-5) lies in its role as a precursor for designing small-molecule inhibitors targeting enzyme-catalyzed processes. Isoquinoline derivatives are well-documented for their biological activity, with several analogs exhibiting antimicrobial, antitumor, and anti-inflammatory properties. The introduction of an isocyanate group into this scaffold introduces new possibilities for modulating enzyme activity through covalent or non-covalent interactions. For instance, studies have demonstrated that isocyanatoisoquinoline-based compounds can selectively inhibit proteases involved in cancer progression by forming irreversible bonds with key catalytic residues.
Recent advancements in computational chemistry have further illuminated the mechanistic aspects of 6-isocyanatoisoquinoline (CAS No. 110763-94-5) interactions with biological targets. Molecular modeling studies suggest that the compound can adopt multiple conformations depending on its environment, allowing it to engage with proteins or nucleic acids in diverse ways. This flexibility has been harnessed to design molecules that disrupt protein-protein interactions critical for pathogenic processes. Additionally, the isocyanate group's ability to undergo cycloaddition reactions with strained dienes has opened up avenues for generating complex scaffolds with enhanced binding affinity and selectivity.
In the context of drug discovery pipelines, 6-isocyanatoisoquinoline (CAS No. 110763-94-5) serves as a key intermediate in the synthesis of peptidomimetics—molecules mimicking peptide sequences but with improved pharmacokinetic profiles. By incorporating an isocyanate group into a peptidomimetic core, researchers can achieve selective covalent binding to target proteases without eliciting off-target effects associated with traditional inhibitors. This approach has been particularly promising in developing treatments for neurodegenerative diseases where proteolytic enzymes play a central role in disease pathogenesis.
The synthesis of 6-isocyanatoisoquinoline (CAS No. 110763-94-5) presents both opportunities and challenges due to the reactivity of the isocyanate group. While this reactivity facilitates diverse synthetic pathways, it also necessitates stringent conditions to prevent unwanted side reactions. Advances in synthetic methodologies have enabled the production of high-purity batches of this compound under controlled environments, ensuring reproducibility in downstream applications. Techniques such as flow chemistry and microwave-assisted synthesis have been employed to enhance yield and efficiency while minimizing decomposition risks.
From a regulatory perspective, handling 6-isocyanatoisoquinoline (CAS No. 110763-94-5) requires adherence to safety protocols due to its potential irritant properties upon exposure to moisture or skin contact. However, when used within controlled laboratory settings or industrial processes designed for such reactive intermediates, it poses no significant hazards when proper precautions are taken. The growing interest in this compound underscores its importance as a tool for innovation across multiple scientific disciplines.
The future prospects for 6-isocyanatoisoquinoline (CAS No. 110763-94-5) are vast and multifaceted. Ongoing research aims to expand its utility beyond traditional pharmaceutical applications into areas such as materials science and agrochemicals. For instance, its incorporation into polymer matrices could lead to novel smart materials capable of responding to environmental stimuli or biological signals—a concept that holds promise for applications ranging from drug-eluting stents to responsive coatings.
In conclusion,6-isocyanatoisoquinoline (CAS No. 110763-94-5) represents a fascinating intersection of organic chemistry and medicinal science。 Its unique structural features offer unparalleled flexibility in molecular design, making it indispensable for developing next-generation therapeutics。 As research continues to uncover new synthetic strategies and biological targets, this compound will undoubtedly remain at the forefront of innovation, driving progress across academic laboratories and industrial research facilities alike。
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